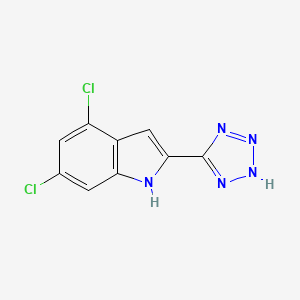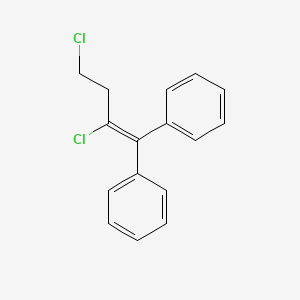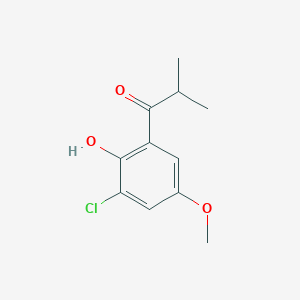
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one est un composé organique de formule moléculaire C10H13ClO3. Il se caractérise par la présence d'un groupe chloro, hydroxy et méthoxy attaché à un cycle phényle, ainsi qu'une chaîne latérale méthylpropanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 3-chloro-2-hydroxy-5-méthoxybenzaldéhyde.
Réaction avec la méthylpropanone : Le dérivé benzaldéhyde est mis à réagir avec la méthylpropanone en milieu basique pour former le produit souhaité.
Purification : Le produit brut est purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azoture de sodium (NaN3) ou la thiourée.
Principaux produits formés
Oxydation : Formation de 1-(3-chloro-2-oxo-5-méthoxyphényl)-2-méthylpropan-1-one.
Réduction : Formation de 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-ol.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec les enzymes ou les récepteurs impliqués dans les processus biologiques.
Voies impliquées : Il peut moduler les voies de signalisation liées à l'inflammation, à la prolifération cellulaire et à l'apoptose.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Chloro-2-hydroxy-5-méthoxyphényl)éthanone
- 3-Chloro-2-hydroxy-5-méthoxybenzaldéhyde
Unicité
Le 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes chloro et méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Cet article détaillé fournit un aperçu complet du 1-(3-chloro-2-hydroxy-5-méthoxyphényl)-2-méthylpropan-1-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
918311-58-7 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(3-chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-6(2)10(13)8-4-7(15-3)5-9(12)11(8)14/h4-6,14H,1-3H3 |
Clé InChI |
CAMZBYPDBCETQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C(C(=CC(=C1)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
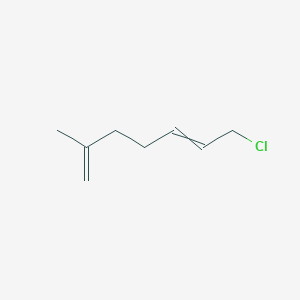
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
propanedinitrile](/img/structure/B12608889.png)
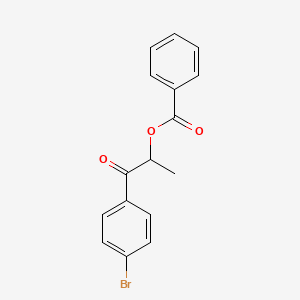
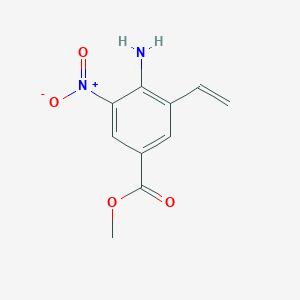
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
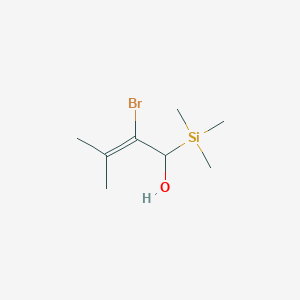
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
